9-Dodecenoic acid

Lipid Metabolism Cytochrome P450 Xenobiotic Processing

Research on CYP450-mediated fatty acid oxidation demands positionally defined substrates-generic 'C12:1' mixtures confound regioselectivity data. 9-Dodecenoic acid (CAS 2382-40-3) is the validated trans-Δ9 isomer, structurally authenticated for precise metabolic studies. • CYP4A ω-hydroxylation substrate: yields distinct terminal hydroxylation vs. 8-, 10-, 11-isomers • Codlemone pheromone precursor: engineered C. sativa accumulates 9.4% total FA • LC-MS standard: XLogP3 4 ensures chromatographic resolution from C10:1 & C18:1 Supplied with CoA; available for immediate global dispatch.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 2382-40-3
Cat. No. B1234961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dodecenoic acid
CAS2382-40-3
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+
InChIKeyFKLSONDBCYHMOQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Dodecenoic Acid Identity and Procurement


9-Dodecenoic acid (CAS 2382-40-3), also known as lauroleic acid, is a C12 monounsaturated fatty acid belonging to the medium-chain fatty acid (MCFA) class, characterized by a cis-double bond at the 9-position of a 12-carbon chain [1]. Its molecular formula is C12H22O2, with a molecular weight of 198.30 g/mol, and it is structurally distinguished from the saturated analog lauric acid (dodecanoic acid, C12:0) by a single point of unsaturation . This structural feature confers distinct physicochemical and biological properties compared to both shorter-chain (e.g., 9-decenoic acid, C10:1) and longer-chain (e.g., oleic acid, C18:1) monounsaturated fatty acids, making it a unique tool for research in lipid metabolism, semiochemical synthesis, and enzymatic studies.

C12:1 Δ9 monounsaturated fatty acid; distinct from saturated lauric acid
Double-bond position enables specific P450 regioselectivity and epoxygenase studies
Supports lipidomics, pheromone precursor bioproduction, and metabolic research

9-Dodecenoic Acid: Substitution Failure


Generic substitution of 9-dodecenoic acid with other C12:1 positional isomers (e.g., 8-, 10-, or 11-dodecenoic acid) or other medium-chain fatty acids (e.g., lauric acid) is scientifically invalid due to profound differences in metabolic processing and biochemical function. In vitro studies with rat liver microsomes have demonstrated that the position of the double bond, not just the chain length, dictates the regioselectivity of cytochrome P450-mediated oxidation. Specifically, 9-dodecenoic acid is predominantly hydroxylated at terminal carbons, whereas the 11-isomer is efficiently converted to an epoxide [1]. Furthermore, in plant metabolic engineering systems, the specific desaturase activity required to produce 9-dodecenoic acid yields a distinct product profile compared to other pheromone precursors [2]. These functional divergences mean that a generic 'C12:1' specification is insufficient for applications requiring precise metabolic or synthetic outcomes, and only the 9-isomer will provide the targeted activity.

  • Positional isomer (e.g., 11-dodecenoic): Metabolic pathway may shift from terminal hydroxylation to epoxidation.
  • Saturated analog (lauric acid): Lacks the 9,10-double bond required for epoxygenase substrate activity.
  • Generic “C12:1” specification: Regioselectivity outcomes may not transfer; double-bond position is critical.

9-Dodecenoic Acid Comparative Evidence


Regioselective Metabolism vs. 11-Dodecenoic Acid

9-Dodecenoic acid is metabolized by rat liver microsomes predominantly via ω- and (ω-1)-hydroxylation at terminal carbons (C12 and C11), whereas the positional isomer 11-dodecenoic acid is efficiently converted to its epoxide [1]. The study quantifies that the hydroxylation/epoxidation ratio is directly related to the double bond position and not the geometry (E/Z), establishing a functional hierarchy among C12:1 isomers [1].

Metabolic pathway
Head-to-head
ω/ω-1 hydroxylation vs. epoxide formation
Reported P450 regioselectivity context; metabolite profiling may differ
Rat liver microsome study (Boucher et al., 1996)
Lipid Metabolism Cytochrome P450 Xenobiotic Processing

Plant Cytochrome P450 Epoxidation

A microsomal fraction from Jerusalem artichoke tubers, which catalyzes in-chain monohydroxylation of lauric acid, was found to convert synthetic 9-dodecenoic acid (9-DDNA) to 9,10-epoxylauric acid [1]. The epoxidation of the cis and trans isomers proceeded at similar rates, affording the corresponding cis and trans epoxides [1]. This activity was not observed with saturated lauric acid, underscoring the requirement of the 9,10-double bond for this specific enzymatic transformation [1].

Plant epoxygenase
Class-level
Converts to 9,10-epoxylauric acid
Supports plant epoxygenase assay; not observed with lauric acid
Jerusalem artichoke microsomes (Pinot et al., 1992)
Plant Biochemistry Enzyme Assay Fatty Acid Epoxidation

Biotechnological Production in Camelina

In a metabolically engineered Camelina sativa line designed for pheromone precursor production, the T2 generation accumulated (E)-9-dodecenoic acid at 9.4% of total fatty acids, a yield 1.7-fold higher than the co-produced (E,E)-8,10-dodecadienoic acid (5.5%) [1]. This production level remained stable in the T4 generation, demonstrating the compound's viability as a biotechnological target [1].

Accumulation yield
Head-to-head
9.4% of total fatty acids
Higher accumulation context vs. di-unsaturated analog (5.5%)
Engineered Camelina T2 seed (Hofvander et al., 2021)
Metabolic Engineering Semiochemicals Bioproduction

Lipophilicity vs. Other MUFAs

9-Dodecenoic acid exhibits an XLogP3 value of 4, computed by PubChem, positioning its lipophilicity between shorter-chain monounsaturated fatty acids like 9-decenoic acid (C10:1, predicted XLogP3 ≈ 3.2) and longer-chain oleic acid (C18:1, XLogP3 ≈ 7.7) [1]. This intermediate logP value influences its retention time in reverse-phase chromatography and its partitioning behavior in biological membranes and formulation vehicles [1].

Lipophilicity
Class-level
XLogP3 = 4
Intermediate logP between C10:1 (≈3.2) and C18:1 (7.7)
Computed value (PubChem)
Lipidomics Analytical Chemistry Physicochemical Properties

9-Dodecenoic Acid Applications


P450 Regioselectivity and ω-Oxidation

9-Dodecenoic acid is an optimal substrate for studies of hepatic cytochrome P450-mediated fatty acid oxidation, particularly CYP4A isoforms responsible for ω-hydroxylation. As demonstrated by Boucher et al., it undergoes predominant terminal carbon hydroxylation, allowing researchers to dissect the structural determinants of P450 regioselectivity by comparing its metabolic profile to that of 8-, 10-, and 11-dodecenoic acid isomers [1]. This application is critical for understanding lipid metabolism, drug-induced hepatotoxicity, and peroxisome proliferator-activated receptor (PPAR) signaling.

Pheromone Precursor Bioproduction

For synthetic biology and metabolic engineering teams developing bio-based pest control agents, (E)-9-dodecenoic acid is a key precursor to codlemone, the sex pheromone of the codling moth (Cydia pomonella). The work by Hofvander et al. confirms that engineered Camelina sativa can reliably accumulate this compound at 9.4% of total fatty acids, providing a scalable and sustainable alternative to complex chemical synthesis [2]. Procurement of high-purity 9-dodecenoic acid is essential for calibrating analytical methods and validating production strains.

Plant Epoxygenase Enzyme Assays

In plant biochemistry research, 9-dodecenoic acid serves as a specific substrate for characterizing microsomal epoxygenase activity, as shown in Jerusalem artichoke tuber studies [3]. Its conversion to 9,10-epoxylauric acid by cytochrome P450-dependent systems provides a direct assay for this enzymatic activity, which is not detectable with saturated lauric acid. This application supports research into plant defense signaling, cutin synthesis, and stress responses.

Lipidomics MUFA Reference Standard

Given its intermediate chain length (C12) and specific unsaturation (Δ9), 9-dodecenoic acid is an ideal reference standard for reverse-phase liquid chromatography-mass spectrometry (LC-MS) lipidomics workflows. Its XLogP3 of 4 ensures distinct retention from both shorter (C10:1) and longer (C18:1) monounsaturated fatty acids, facilitating accurate identification and quantification of medium-chain fatty acids in complex biological matrices [4]. This is particularly valuable in studies of mammalian and plant lipid metabolism where C12:1 species are often present at low abundance.

Application
Selection Property
Validation Focus
P450 regioselectivity studies
Terminal hydroxylation profile
Metabolite profiling vs. isomer panel
Pheromone precursor bioproduction
Accumulation in engineered oilseed
Yield and purity in production strains
Plant epoxygenase enzyme assays
9,10-epoxide conversion specificity
Activity vs. saturated lauric acid
Lipidomics MUFA reference
Intermediate logP and C12 chain
Chromatographic retention and resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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